2-(2-methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Medicinal Chemistry Physicochemical Property Optimization Lead Discovery

2-(2-Methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034259-80-6) is a research-grade small molecule featuring a tetrahydropyrazolo[1,5-a]pyridine core linked via an acetamide bridge to a 2-methoxyphenyl group. Its ortho-methoxyphenylacetamide vector is structurally distinct from para/meta-substituted analogs in related JNK/PDE inhibitor chemotypes, enabling targeted probing of steric and electronic tolerance in the phenylacetamide pocket. With a favorable drug-like profile (MW 285.34; XLogP3-AA 1.5), this compound is an ideal scaffold-discriminating probe for selectivity panels differentiating kinase engagement based on pyridine ring saturation. No peer-reviewed target engagement data yet published for this specific substitution.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 2034259-80-6
Cat. No. B2855478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
CAS2034259-80-6
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NC2CCN3C(=CC=N3)C2
InChIInChI=1S/C16H19N3O2/c1-21-15-5-3-2-4-12(15)10-16(20)18-13-7-9-19-14(11-13)6-8-17-19/h2-6,8,13H,7,9-11H2,1H3,(H,18,20)
InChIKeyXVIHACXJYSQRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034259-80-6) – Core Chemical Identity and Baseline Procurement Profile


2-(2-Methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034259-80-6) is a synthetic small molecule (C16H19N3O2, MW 285.34 g/mol) built on a partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via an acetamide bridge to a 2-methoxyphenyl group [1]. The tetrahydropyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor discovery, with structurally related compounds reported as inhibitors of c-Jun N-terminal kinase (JNK), tropomyosin receptor kinase A (TrkA), and phosphodiesterases (PDE) [2][3]. However, no peer-reviewed biological activity data or target engagement studies specific to CAS 2034259-80-6 have been identified in the open scientific literature at the time of this analysis.

Why Generic Exchange of 2-(2-Methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide with In-Class Analogs Carries Scientific Risk


The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity, where even conservative substituent changes at the 2-position of the phenyl ring or at the acetamide nitrogen can invert selectivity between closely related kinase targets (e.g., JNK isoforms vs. TrkA vs. PDE families) [1][2]. In the multi-target patent literature, compounds within this chemotype show JNK IC50 values spanning from <100 nM to >10 µM depending solely on peripheral substitution patterns [1]. Consequently, procurement of a 'similar' pyrazolo[1,5-a]pyridine congener without explicit proof that the specific substitution vector (ortho-methoxybenzyl on the tetrahydropyrazolopyridine 5-position amine) has been matched to the intended target profile risks silently importing an inactive or off-target-active compound. The absence of published target-engagement data for CAS 2034259-80-6 itself further amplifies this substitution risk.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034259-80-6)


Physicochemical Property Profile Differentiating CAS 2034259-80-6 from Common Pyrazolo[1,5-a]pyridine Screening Intermediates

CAS 2034259-80-6 bears a fully elaborated pharmacophore (2-methoxyphenylacetamide linked to a tetrahydropyrazolo[1,5-a]pyridine) that distinguishes it from simpler, commercially available N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide intermediates (e.g., CAS 2034546-52-4; MW 175.19, C9H9N3O) that lack the critical aryl substitution required for kinase hinge-binding interactions . The target compound has a computed XLogP3-AA of 1.5, 4 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1], placing it in a more drug-like property space compared to the minimal core. No quantitative target activity data are available for either compound in the open literature to support a direct functional comparison.

Medicinal Chemistry Physicochemical Property Optimization Lead Discovery

Class-Level Kinase Inhibition Probability Differentiating this Tetrahydropyrazolo[1,5-a]pyridine from Aromatic Pyrazolo[1,5-a]pyridine Congeners

The 4,5,6,7-tetrahydro modification present in CAS 2034259-80-6 alters ring conformation (introducing sp³ geometry at the pyridine ring) relative to fully aromatic pyrazolo[1,5-a]pyridine analogs. Patent US20110039873 explicitly discloses that tetrahydropyrazolo[1,5-a]pyridine variants within Formula 1 exhibit potent JNK inhibitory activity with IC50 values below 5 µM, and that the degree of saturation modulates PDE vs. JNK selectivity [1]. In contrast, aromatic pyrazolo[1,5-a]pyridines are preferentially claimed in TrkA inhibitor patents (US20150164869) where the planar aromatic system is required for TrkA hinge-binding [2]. No direct head-to-head comparison of CAS 2034259-80-6 against a specific aromatic comparator has been publicly reported.

Kinase Inhibitor JNK Scaffold Selectivity

Ortho-Methoxy Substitution Pattern Differentiates CAS 2034259-80-6 from Para- and Meta-Methoxy or Unsubstituted Phenyl Analogs

The ortho-methoxy group on the phenylacetamide portion of CAS 2034259-80-6 introduces a distinct steric and electronic environment compared to para- or meta-methoxy analogs. In the JNK inhibitor patent US20110039873, representative compounds with aryl substitutions at the analogous position show variations in JNK inhibitory potency exceeding 50-fold depending on the substitution pattern (e.g., phenyl vs. 3-fluorophenyl vs. 4-chlorophenyl), demonstrating that the position and nature of the aryl group are critical potency determinants [1]. CAS 2034259-80-6 bears the specific ortho-methoxy arrangement, which is not represented among the exemplified compounds in US20110039873, indicating a distinct and uncharacterized SAR point. No biochemical or cellular data for CAS 2034259-80-6 itself are publicly available to quantify the ortho-methoxy contribution.

SAR Substituent Effects Medicinal Chemistry Optimization

Evidence-Supported Application Scenarios for 2-(2-Methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034259-80-6)


SAR Expansion of Tetrahydropyrazolo[1,5-a]pyridine JNK/PDE Inhibitor Libraries

The ortho-methoxyphenylacetamide substitution on CAS 2034259-80-6 represents a structurally distinct vector not exemplified in the primary JNK/PDE dual-inhibitor patent US20110039873 [1]. Procurement of this compound is warranted when the research objective is to probe the steric and electronic tolerance of the phenylacetamide pocket for ortho-substituted variants, complementing the para- and meta-substituted aryl series already described.

Differential Scaffold Screening to Discriminate JNK vs. TrkA Target Engagement

The tetrahydropyrazolo[1,5-a]pyridine core of CAS 2034259-80-6 is mechanistically associated with JNK/PDE inhibition in the patent literature, whereas aromatic pyrazolo[1,5-a]pyridines are linked to TrkA inhibition [1][2]. This compound can serve as a scaffold-discriminating probe in selectivity panels designed to differentiate kinase family engagement based on the saturation state of the pyridine ring.

Physicochemical Benchmarking Against Minimal Pyrazolo[1,5-a]pyridine Precursors

With a molecular weight of 285.34 and XLogP3-AA of 1.5, CAS 2034259-80-6 occupies more favorable drug-like property space compared to unsubstituted N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide intermediates (MW 175.19) [1]. Procurement for physicochemical profiling studies (solubility, permeability, microsomal stability) can provide reference data for the impact of the 2-methoxyphenylacetamide group on developability parameters.

In Silico Docking and Pharmacophore Model Validation

The tetrahydropyrazolo[1,5-a]pyridine scaffold with the ortho-methoxyphenylacetamide extension provides a distinct 3D pharmacophore for computational docking studies against kinase homology models. The compound's computed properties (4 rotatable bonds, 3 HBA) [1] support its use as a conformational probe in molecular dynamics simulations aimed at rationalizing scaffold-level selectivity between JNK and TrkA.

Quote Request

Request a Quote for 2-(2-methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.